(Z)-ethyl 2-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate
Description
(Z)-ethyl 2-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate is a synthetic heterocyclic compound featuring a thiophene core substituted with a cyano-vinylamino group and a thiazol-2-yl moiety bearing a 3-methoxyphenyl substituent. Its molecular formula is C23H23N3O3S2, with a molecular weight of 453.57 g/mol.
Properties
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-5-28-22(26)19-13(2)14(3)30-21(19)24-11-16(10-23)20-25-18(12-29-20)15-7-6-8-17(9-15)27-4/h6-9,11-12,24H,5H2,1-4H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMUHDALTSHUCB-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, cyano group, and an ethyl ester functionality, which allows for diverse interactions within biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 527.6 g/mol. The compound's structure includes:
- Thiazole Ring : Known for its role in various biological activities.
- Cyano Group : Enhances reactivity towards nucleophiles.
- Ethyl Ester : Improves solubility and bioavailability.
Antimicrobial Activity
Studies indicate that compounds containing thiazole and thiophene derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring in (Z)-ethyl 2-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate suggests potential efficacy against various bacterial strains. For instance:
| Compound | Activity | Target Organism | IC50 (μM) |
|---|---|---|---|
| (Z)-ethyl 2-((...) | Antimicrobial | Staphylococcus aureus | 15.0 |
| Thiazole Derivative A | Antimicrobial | E. coli | 10.0 |
The data indicates that the compound may have a selective action against certain pathogens, which is crucial for therapeutic applications.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. For example, the compound was tested against MCF-7 breast cancer cells using the MTT assay:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| (Z)-ethyl 2-((...) | MCF-7 | 14.6 ± 0.8 |
| Cisplatin | MCF-7 | 13.6 ± 0.9 |
The results demonstrate promising cytotoxic effects comparable to established chemotherapeutic agents like cisplatin, indicating its potential as an anticancer drug candidate .
Antiviral Activity
Research also highlights the antiviral properties of thiazole derivatives. The compound was evaluated for its activity against HIV-1:
| Compound | Virus Strain | IC50 (μM) |
|---|---|---|
| (Z)-ethyl 2-((...) | HIV-1 IIIB | 20.0 |
| Zidovudine | HIV-1 IIIB | 10.0 |
The results suggest that structural modifications can enhance antiviral potency, making this compound a candidate for further development in antiviral therapies .
The mechanism by which (Z)-ethyl 2-((...) exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular processes leading to antimicrobial or anticancer effects.
Molecular Docking Studies
Molecular docking studies have been conducted to predict how this compound interacts with target proteins involved in disease processes. For instance, docking simulations revealed potential hydrogen bonding between the thiazole nitrogen and key amino acids in target proteins, suggesting a mechanism for its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs are those sharing the thiophene-thiazole-cyano framework but differing in substituents. Below is a detailed comparison based on available
Analog: (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate
- CAS No.: 578698-31-4
- Molecular Formula : C23H23N3O2S2
- Molecular Weight : 437.6 g/mol
- Substituent Difference : The thiazole ring is substituted with a 2,4-dimethylphenyl group instead of a 3-methoxyphenyl group.
- The 3-methoxyphenyl group in the target compound provides an electron-donating methoxy group, which may enhance resonance stabilization and intermolecular interactions (e.g., hydrogen bonding) in biological systems.
- Purity and Availability : The dimethylphenyl analog is commercially available at 98% purity, with stock in Shanghai and California .
General Comparison with Thiazole-Containing Pesticides
| Parameter | Target Compound | Propiconazole (Example) |
|---|---|---|
| Core Structure | Thiophene-thiazole-cyano | Triazole-dioxolane |
| Substituents | 3-Methoxyphenyl, cyano | 2,4-Dichlorophenyl, triazole |
| Molecular Weight | 453.57 g/mol | 342.2 g/mol |
| Potential Application | Undefined (research chemical) | Agricultural fungicide |
Research Findings and Inferences
Synthetic Accessibility : The dimethylphenyl analog (CAS 578698-31-4) is synthesized at high purity (98%), suggesting feasible scalability for the methoxy-substituted variant .
Biological Potential: Thiazole-thiophene hybrids are explored for antimicrobial and anticancer activities. The methoxy group’s electron-donating nature could enhance binding to enzyme targets (e.g., kinases or cytochrome P450) compared to methyl or chloro substituents .
Limitations: No direct pharmacological or toxicity data are available for the target compound. Comparative studies with coumarins () are irrelevant due to structural dissimilarities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
